![molecular formula C15H22N2O2 B5395835 N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide](/img/structure/B5395835.png)
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide, also known as Fentanyl, is a synthetic opioid that is commonly used in the medical field for pain management. Fentanyl is a potent analgesic, with a higher efficacy than morphine, and is often used for patients with severe pain, such as cancer patients. In
Mechanism of Action
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, leading to the inhibition of pain signals. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide also activates the reward center in the brain, leading to feelings of euphoria.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide has a number of biochemical and physiological effects. It causes a decrease in heart rate, blood pressure, and respiratory rate. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide also causes sedation and drowsiness. In high doses, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide can cause respiratory depression, which can be fatal.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is commonly used in lab experiments due to its potency and effectiveness. However, its high potency can also be a limitation, as it requires careful handling and dosing. Additionally, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is highly addictive, which can make it difficult to use in certain lab settings.
Future Directions
There are a number of future directions for research on N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide. One area of research is the development of new formulations that can be administered more easily and safely. Another area of research is the development of new drugs that target the mu-opioid receptor, but with fewer side effects. Additionally, there is ongoing research into the use of N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide for the treatment of depression and anxiety disorders.
In conclusion, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is a potent synthetic opioid that is commonly used in the medical field for pain management. Its synthesis method involves a multistep process, and it has been extensively researched for its scientific research application. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord, leading to the inhibition of pain signals. It has a number of biochemical and physiological effects, and is commonly used in lab experiments. There are a number of future directions for research on N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide, including the development of new formulations and the exploration of its use in treating depression and anxiety disorders.
Synthesis Methods
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is synthesized through a multistep process, starting with the reaction of aniline with acetyl chloride to form N-acetylaniline. This is followed by the reaction of N-acetylaniline with methyl magnesium bromide to form N-methyl-N-acetylaniline. The final step involves the reaction of N-methyl-N-acetylaniline with 3-methoxyphenyl magnesium bromide to form N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been extensively researched for its use as a pain management drug. It has been shown to be highly effective in treating acute and chronic pain, including cancer pain. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is also used in anesthesia for surgical procedures. In addition to its use as a pain management drug, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been studied for its potential use in treating depression and anxiety disorders.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-4-8-17(10-12)11-15(18)16-13-6-3-7-14(9-13)19-2/h3,6-7,9,12H,4-5,8,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEAWOYGPJYQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.